molecular formula C14H16O2 B8609914 5-allyl-4-propyl-2-benzofuran-1(3H)-one

5-allyl-4-propyl-2-benzofuran-1(3H)-one

Cat. No. B8609914
M. Wt: 216.27 g/mol
InChI Key: OBOBLRJKHUNDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-allyl-4-propyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-allyl-4-propyl-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-allyl-4-propyl-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-allyl-4-propyl-2-benzofuran-1(3H)-one

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H16O2/c1-3-5-10-7-8-12-13(9-16-14(12)15)11(10)6-4-2/h3,7-8H,1,4-6,9H2,2H3

InChI Key

OBOBLRJKHUNDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1COC2=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 5-bromo-4-propyl-2-benzofuran-1(3H)-one (130 mg, 0.51 mmol) and a stir bar was added allyl tri-n-butyltin (0.24 mL, 0.76 mmol), PdCl2(dppf)-DCM complex (42 mg, 0.051 mmol), lithium chloride (65 mg, 1.5 mmol), and tolene (5 mL). The mixture was sealed with a condensor, purged with nitrogen three times, and heated to reflux for 5 hours. The crude reaction was diluted with EtOAc, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to 5-allyl-4-propyl-2-benzofuran-1(3H)-one (60 mg, 44% yield) as a light yellow oil.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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